Microwave and Millimeter-wave Applications: GaAs transistors operate at significantly higher frequencies (> 100 GHz) compared to silicon counterparts, making them ideal for applications like radio frequency communication systems, radar, and high-speed data transmission .
Monolithic Microwave Integrated Circuits (MMICs): Due to its ability to integrate multiple electronic components on a single chip, GaAs is crucial for developing MMICs used in satellite communication, radar systems, and wireless communication devices .
Optoelectronics
Light-emitting diodes (LEDs) and Laser diodes: GaAs, being a direct bandgap semiconductor, efficiently converts electrical energy into light. This property makes it a vital material for LEDs used in displays, sensors, and illumination, and laser diodes employed in optical communication, medical diagnostics, and material processing .
Solar Cells
High-efficiency Solar Cells: GaAs solar cells offer superior efficiency compared to conventional silicon cells, especially in concentrated sunlight conditions. This makes them suitable for applications like space exploration (e.g., rovers, satellites) and high-performance solar panels .
Other Research Applications
Substrates for Epitaxial Growth: GaAs serves as a substrate for depositing other III-V semiconductors like indium gallium arsenide (InGaAs) and aluminum gallium arsenide (AlGaAs), enabling research on novel electronic and photonic devices .
Radiation-hard Materials: GaAs exhibits superior resistance to radiation damage compared to silicon, making it a valuable material for research in space electronics and high-energy physics experiments .
Gallium arsenide appears as dark gray crystals with a metallic greenish-blue sheen or gray powder. Melting point 85.6°F (29.78°C). Dark gray crystals with a metallic greenish-blue sheen or gray powder.
Color/Form
Cubic crystals, dark gray with metallic sheen Gray cubic crystals
H350: May cause cancer [Danger Carcinogenicity]; H360F: May damage fertility [Danger Reproductive toxicity]; H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]
Fire Hazards -> Carcinogens, Reactive - 2nd degree
Methods of Manufacturing
...by passing mixture of hydrogen and arsenic vapor over Ga(III) oxide @ 600 °C: Goldschmidt, Skr Akad Oslo 1926, 8, 34, 100. Simplified procedure: Juza, Schulz, Z Anorg Allgem Chem 275, 65 (1954); Minden, Sylvania Technologist 11, 1, 19(Jan 1958). Vapor phase crystal growth: McAleer et al, J Electrochem Soc 108, 1168 (1961) Obtained by the reaction of GaCl3 on As2O3 @ 800 °C
General Manufacturing Information
Gallium arsenide (GaAs): ACTIVE Gallium arsenide single crystals have been grown by the Czochralski technique and by the floating zone method. Extensive twinning occurs.
Storage Conditions
Protect container against physical damage. Store in well ventilated area away from food or food products and combustible materials. /Inorganic arsenic cmpd/
Dates
Modify: 2023-08-15
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